

Spectroscopic Analysis of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pyridine-2,4-diamine Dihydrochloride*
Cat. No.: *B13010389*

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Executive Summary

Pyridine-2,4-diamine dihydrochloride (also known as 2,4-diaminopyridine dihydrochloride) is a highly polar, nitrogen-rich heterocyclic compound that serves as a critical precursor in the synthesis of kinase inhibitors, fluorophores, and advanced functional materials. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven framework for the spectroscopic characterization of this compound. This guide moves beyond standard data reporting by detailing the causality behind analytical choices and establishing self-validating protocols to ensure absolute data integrity.

Chemical Context & Causality of the Dihydrochloride Salt

To accurately interpret the spectroscopic profile of this compound, one must first understand its protonation state. The free base of pyridine-2,4-diamine has a molecular weight of 109.13

g/mol [1]. However, the presence of two electron-donating amino groups significantly increases the basicity of the pyridine ring nitrogen.

When synthesized or stored as a dihydrochloride salt, the molecule undergoes double protonation—typically at the pyridine nitrogen (N1) and the more basic amino group.

- **Causality in Analysis:** This protonation transforms a relatively lipophilic free base into a highly polar, hygroscopic salt. Consequently, standard analytical methods (e.g., CDCl₃ for NMR, C18 columns for LC, KBr pellets for IR) will fail or produce artifacts. The electron-withdrawing nature of the protonated nitrogens also causes significant deshielding in NMR and blue-shifts in UV-Vis spectra compared to the free base.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for **Pyridine-2,4-diamine dihydrochloride**, serving as a reference standard for structural confirmation.

Table 1: ¹H and ¹³C NMR Chemical Shifts (D₂O, 400 MHz)

Note: Chemical shifts are heavily dependent on concentration and pH due to the salt form. |

Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (

) | Structural Assignment | |-----|-----|-----|-----|-----|
 ----| | ¹H | 7.60 | d | 7.0 Hz | H-6 (Deshielded by N⁺) | | ¹H | 6.35 | dd | 7.0, 2.2 Hz | H-5 | | ¹H |
 6.10 | d | 2.2 Hz | H-3 | | ¹³C | 158.0 | s | - | C-4 | | ¹³C | 155.0 | s | - | C-2 | | ¹³C | 138.5 | s | - | C-
 6 | | ¹³C | 105.2 | s | - | C-5 | | ¹³C | 95.1 | s | - | C-3 |

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Correlation
3390	Medium	N-H Asymmetric Stretch	Primary amine groups[2]
3306	Medium	N-H Symmetric Stretch	Primary amine groups[2]
3126 - 2800	Broad, Strong	N ⁺ -H Stretch	Protonated pyridine/amine[2]
1637	Strong	N-H Bending	Amine deformation[3]
1577	Strong	C=N / C=C Stretch	Pyridine ring skeleton[3]

Table 3: UPLC-MS and UV-Vis Parameters

Parameter	Value	Analytical Significance
Exact Mass (Free Base)	109.06 Da	Baseline for mass accuracy[1]
[M+H] ⁺ (ESI+)	110.07 m/z	Primary molecular ion observed
UV λ _{max}	285 nm	Protonated π-π* transition

Experimental Protocols: Self-Validating Workflows

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifactual data.

Protocol 1: Multinuclear NMR Spectroscopy

Causality: The dihydrochloride salt is insoluble in standard organic solvents. Deuterated water (D₂O) or strictly anhydrous DMSO-d₆ must be used. Exchangeable amine protons will broaden or disappear in D₂O; therefore, structural elucidation relies heavily on the aromatic skeleton.

- Sample Preparation: Dry the sample in a vacuum desiccator for 12 hours. Dissolve 15 mg of the compound in 0.6 mL of D₂O containing 0.05% TSP (Trimethylsilylpropanoic acid).

- Acquisition: Acquire standard ^1H and ^{13}C spectra. Follow up with a ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence) experiment.
- Self-Validation Step: The TSP internal standard must be strictly calibrated to 0.00 ppm. The HSQC experiment validates the 1D spectra by ensuring that every integrated proton signal directly correlates to a distinct carbon resonance, ruling out overlapping impurity peaks.

Protocol 2: ATR-FTIR Spectroscopy

Causality: Because the dihydrochloride salt is highly hygroscopic, traditional KBr pellet pressing will absorb atmospheric moisture, creating massive, artifactual O-H stretching bands that mask the critical N-H and N⁺-H regions[2]. Attenuated Total Reflectance (ATR) bypasses this issue.

- Calibration: Perform a background scan of the empty diamond ATR crystal.
- Application: Apply 2-3 mg of the neat powder directly onto the crystal and apply uniform pressure using the anvil.
- Acquisition: Record the spectrum from 4000 to 600 cm^{-1} at a resolution of 4 cm^{-1} (32 scans).
- Self-Validation Step: The software must automatically monitor the 2350 cm^{-1} region. If atmospheric CO_2 bands appear inverted or excessively strong, it indicates an improper background subtraction, and the scan must be invalidated and re-run.

Protocol 3: UPLC-MS Purity Profiling

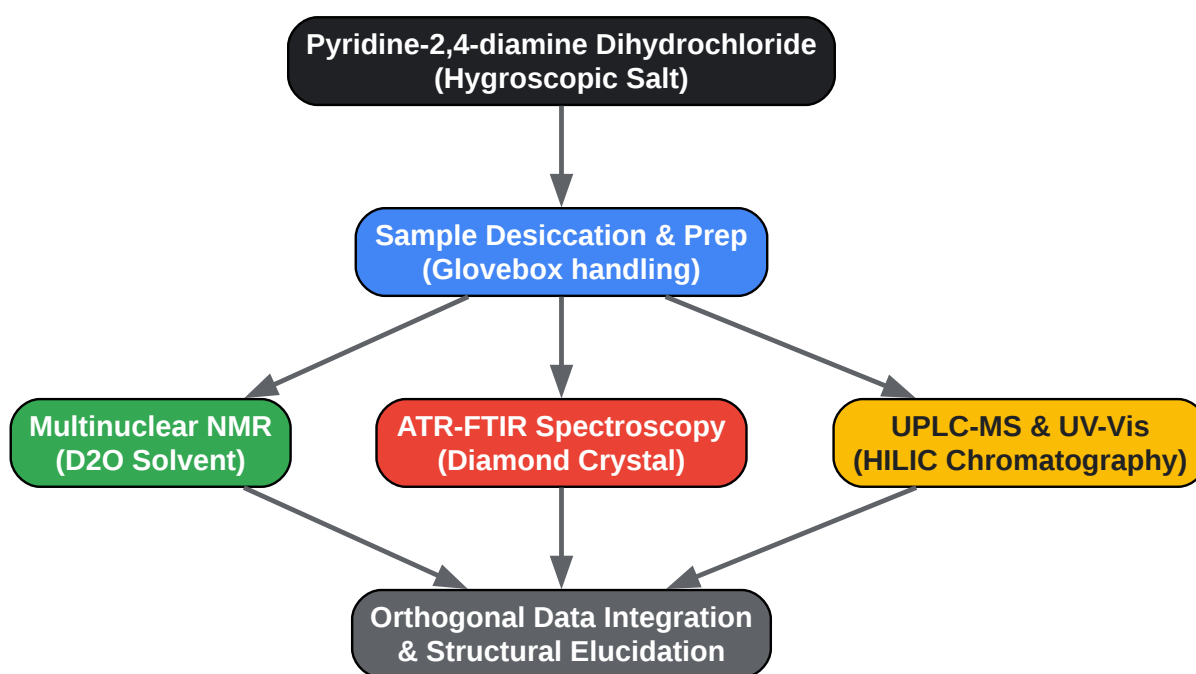
Causality: Highly polar salts exhibit zero retention on standard C18 reverse-phase columns, eluting in the void volume where massive ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this analyte[4].

- Mobile Phase: Prepare a gradient of 10 mM ammonium formate (pH 3.0) and LC-MS grade acetonitrile.
- Elution: Inject 1 μL of a 0.1 mg/mL sample onto a HILIC column (e.g., BEH Amide).
- Detection: Monitor via Electrospray Ionization (ESI+) and Photodiode Array (PDA) at 285 nm.

- Self-Validation Step: Immediately following the sample run, inject a blank solvent. The blank must show zero carryover at the retention time of the 110.07 m/z peak. Furthermore, the isotopic pattern of the $[M+H]^+$ ion must be matched against the theoretical distribution for $C_5H_8N_3^+$ to confirm the absence of co-eluting isobaric contaminants.

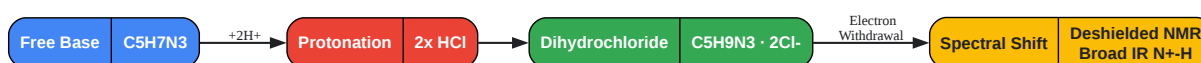
Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships and workflows critical to analyzing **Pyridine-2,4-diamine dihydrochloride**.



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Fig 1. Orthogonal spectroscopic workflow for **Pyridine-2,4-diamine Dihydrochloride**.



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Fig 2. Protonation mechanism and its causal impact on spectroscopic shifts.

References

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